![molecular formula C13H15N3O2 B1487753 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid CAS No. 1275311-69-7](/img/structure/B1487753.png)
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid
Overview
Description
“4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of “4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid” is C13H15N3O2 . It contains an imidazole ring, which has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. They can be synthesized to target a variety of bacterial strains, including those resistant to other antibiotics. This makes them valuable in the development of new antibacterial agents that can overcome antibiotic resistance, a growing concern in public health .
Antifungal Applications
Similar to their antibacterial uses, imidazole derivatives also exhibit antifungal activity. They can be formulated into creams, ointments, or oral medications to treat fungal infections. Their mechanism of action typically involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Anticancer Research
The structural motif of imidazole is present in many compounds that show promise in anticancer research. These compounds can interfere with the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. Researchers are exploring the potential of imidazole derivatives as chemotherapeutic agents .
Anti-inflammatory and Analgesic Effects
Imidazole derivatives are known to exhibit anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and provide relief from pain, making them potential candidates for the treatment of chronic inflammatory diseases and pain management .
Antiviral Properties
The imidazole ring is a key feature in several antiviral drugs. It can be engineered to inhibit viral replication by targeting viral enzymes or proteins. This application is particularly relevant in the ongoing search for effective treatments against emerging viral infections .
Gastrointestinal Therapeutics
Compounds containing the imidazole ring, such as omeprazole and pantoprazole, are well-established in the treatment of gastrointestinal disorders. They work by reducing gastric acid secretion, thereby providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Mechanism of Action
While the specific mechanism of action for “4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid” is not mentioned in the sources, imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
4-methyl-3-[(5-methyl-1H-imidazol-4-yl)methylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-3-4-10(13(17)18)5-11(8)14-6-12-9(2)15-7-16-12/h3-5,7,14H,6H2,1-2H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJMFNGYTLOLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=C(NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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